trimagnesium;diphosphate;hydrate

Description

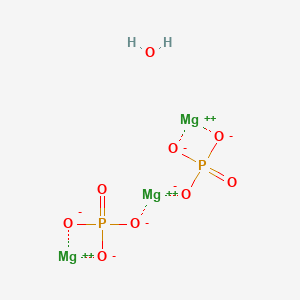

Trimagnesium diphosphate hydrate (Mg₃(PO₄)₂·xH₂O) is a hydrated magnesium phosphate compound. It is also referred to as trimagnesium phosphate or magnesium phosphate tribasic . Key properties include:

- Molecular formula: Mg₃(PO₄)₂·xH₂O (commonly reported as pentahydrate, Mg₃(PO₄)₂·5H₂O) .

- CAS Number: 10233-87-1 (pentahydrate) .

- Molecular weight: 352.93 g/mol (pentahydrate) .

- Density: 2.195 g/mL (anhydrous basis) .

- Applications: Used in nutritional supplements (E343), bone cements, and industrial materials due to its biocompatibility and stability .

The compound exists in multiple hydration states (x = 0, 5, 8, 22), with the octahydrate (Mg₃(PO₄)₂·8H₂O) occurring naturally as the mineral boronite .

Properties

IUPAC Name |

trimagnesium;diphosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mg.2H3O4P.H2O/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);1H2/q3*+2;;;/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESIJKDWGUWFEP-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Mg3O9P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

The patented process involves reacting monomagnesium phosphate (Mg(H₂PO₄)₂) with magnesium hydroxide (Mg(OH)₂) under controlled conditions. The reaction proceeds as:

A monomagnesium phosphate solution is prepared by mixing Mg(OH)₂ slurry with phosphoric acid (H₃PO₄) at a molar ratio of 1:2–2.4 (Mg:P). This solution is then added to a Mg(OH)₂ slurry maintained at 35–70°C, with pH stabilized at 6.7–6.9.

Optimization Parameters

Outcomes and Characterization

X-ray diffraction (XRD) analysis of the product reveals sharp, unsplit peaks, indicating high crystallinity and phase purity. Optical microscopy shows uniform crystal clusters (~20 µm) with well-defined octahedral morphology. The table below summarizes experimental data from patent examples:

| Parameter | Example 1 | Example 2 |

|---|---|---|

| MgO Concentration (%) | 2.54 | 8.3 |

| P₂O₅ Concentration (%) | 8.95 | 33.1 |

| Reaction Time (hours) | 5.5 | 7.0 |

| Yield (%) | 97 | 100 |

Interaction of Magnesium Salts with Phosphate Salts

Methodology

Tribasic magnesium phosphate can be prepared by reacting magnesium chloride (MgCl₂) or sulfate (MgSO₄) with disodium phosphate (Na₂HPO₄) in aqueous solution:

The reaction requires agitation in carbon dioxide-free water to prevent carbonate contamination.

Key Considerations

Physical and Chemical Properties

The product is a white crystalline powder with a density of 2.195 g/mL and a melting point of 1,184°C. Its solubility in acidic media enables applications in pharmaceuticals:

Hydrothermal Synthesis

Procedure

Hydrothermal methods involve heating a mixture of MgO and H₃PO₄ in water at elevated temperatures (100–150°C) under pressure. This approach facilitates the formation of well-hydrated crystals, such as Mg₃(PO₄)₂·22H₂O.

Solubility Considerations

The solubility of trimagnesium phosphate hydrates in water is highly temperature-dependent. For example, Mg₃(PO₄)₂·22H₂O exhibits a solubility of 0.15 g/100 mL at 20°C, decreasing to 0.08 g/100 mL at 50°C. This inverse solubility allows for crystallization via cooling.

Comparative Analysis of Preparation Methods

Yield and Purity

Industrial Applicability

Chemical Reactions Analysis

Reaction of Monomagnesium Phosphate with Magnesium Hydroxide

The octahydrate forms via a controlled neutralization reaction between monomagnesium phosphate (Mg(H₂PO₄)₂·4H₂O) and magnesium hydroxide (Mg(OH)₂) under specific conditions:

-

Reaction Equation :

-

Conditions :

Direct Reaction of Magnesium Hydroxide with Phosphoric Acid

An alternative method involves reacting Mg(OH)₂ slurry with phosphoric acid (H₃PO₄):

-

Reaction Steps :

Dehydration and Thermal Stability

Trimagnesium phosphate octahydrate undergoes dehydration at elevated temperatures:

-

Dehydration Reaction :

Solubility and Dissolution Behavior

The solubility of trimagnesium phosphate hydrates varies with hydration state and solution composition:

| Compound | Solubility (pKsp) | Conditions |

|---|---|---|

| Mg₃(PO₄)₂·8H₂O (Octahydrate) | 21.70 ± 0.12 | Distilled water, 25°C |

| Mg₃(PO₄)₂·22H₂O (22-Hydrate) | 23.28 ± 0.01 | Distilled water, 25°C |

| MgHPO₄·3H₂O (Trihydrate) | 5.83 ± 0.01 | 0.001–0.020 M MgCl₂, 25°C |

-

Key Findings :

Reactivity in Cement Systems

Trimagnesium phosphate reacts with potassium dihydrogen phosphate (KH₂PO₄) in aqueous systems to form bioactive cements:

-

Reaction :

-

Applications :

Side Reactions and Impurities

-

Dimagnesium Phosphate Formation :

Rapid acid addition or pH < 6.7 during synthesis leads to MgHPO₄ instead of Mg₃(PO₄)₂ . -

Unreacted Mg(OH)₂ :

Occurs if Mg/P molar ratios deviate from 1:2–2.4 in monomagnesium phosphate solutions .

Phase Diagram Insights

The MgO-P₂O₅-H₂O phase diagram governs reaction pathways:

Scientific Research Applications

Agricultural Applications

Fertilizer Component

- TMPH is utilized as a fertilizer due to its high phosphorus content, which is essential for plant growth. It provides a slow-release source of magnesium and phosphorus, promoting healthy root development and overall plant vigor. The use of TMPH in fertilizers helps improve soil fertility and crop yield .

Antacid in Animal Feed

- In animal nutrition, TMPH serves as an antacid to neutralize stomach acidity in livestock. It aids in maintaining optimal pH levels in the digestive tract, thereby enhancing nutrient absorption and overall health of the animals .

Biomedical Applications

Bone Regeneration

- Recent studies have highlighted the potential of magnesium phosphate cements (MPCs), including TMPH, for bone regeneration. These materials exhibit favorable biocompatibility and bioactivity, making them suitable for use as bone void fillers. Research indicates that MPCs can facilitate the release of magnesium ions, which are crucial for bone healing processes .

Antibacterial Properties

- TMPH has been investigated for its antibacterial properties when doped with silver nanoparticles. This modification enhances its effectiveness against bacterial infections while promoting osteoblast proliferation, making it a promising candidate for coatings on orthopedic implants .

Industrial Applications

Stabilizer in Dental Products

- TMPH functions as a stabilizer in dental formulations, particularly toothpaste. Its ability to maintain the homogeneity of formulations prevents separation into liquid and solid phases over time. Studies have shown that TMPH can effectively stabilize dicalcium phosphate in toothpaste formulations while retaining fluoride availability .

Anticaking Agent

- In the food industry, TMPH is employed as an anticaking agent in table salt and silicate-containing cleaning agents. Its presence helps prevent clumping and ensures smooth flowability of powdered products .

Material Science Applications

Biomaterials Development

- The development of TMPH-based biomaterials has gained attention due to their excellent mechanical properties and bioactivity. Research indicates that these materials can support cell growth and differentiation, making them suitable for scaffolding in tissue engineering applications .

Coatings for Implants

- TMPH has been used to create coatings on polyetheretherketone (PEEK) implants through rapid microwave irradiation techniques. These coatings enhance the surface properties of implants, promoting better integration with surrounding tissues and reducing infection risks .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Agriculture | Fertilizer component | Improves soil fertility and crop yield |

| Animal Nutrition | Antacid | Enhances nutrient absorption |

| Biomedical | Bone regeneration | Facilitates healing through magnesium release |

| Antibacterial coatings | Reduces infection risk | |

| Industrial | Stabilizer in dental products | Maintains formulation stability |

| Anticaking agent | Prevents clumping in powdered products | |

| Material Science | Biomaterials | Supports cell growth |

| Coatings for implants | Improves integration with tissues |

Case Studies

- Bone Regeneration Study

- Toothpaste Formulation Stability

- Antibacterial Coatings on Implants

Mechanism of Action

The mechanism of action of trimagnesium;diphosphate;hydrate involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Dicalcium Phosphate Dihydrate (CaHPO₄·2H₂O)

- Molecular formula : CaHPO₄·2H₂O .

- CAS Number : 7789-77-7 .

- Molecular weight : 172.09 g/mol .

- Structure : Contains alternating layers of calcium ions and phosphate groups, stabilized by water molecules .

- Applications : Widely used in fertilizers, food additives (E341), and as a calcium supplement .

Key Differences :

- Trimagnesium diphosphate hydrate has higher thermal stability; heating to 400°C produces an amorphous phase with magnesium pyrophosphate (Mg₂P₂O₇), while dicalcium phosphate dihydrate decomposes at lower temperatures .

- Magnesium phosphates are preferred in biomedical applications due to slower degradation rates compared to calcium phosphates .

Newberyite (MgHPO₄·3H₂O)

- Molecular formula : MgHPO₄·3H₂O .

- Structure: Monoclinic crystals with hydrogen phosphate (HPO₄²⁻) groups .

- Applications : Found in urinary calculi and as a precursor in magnesium phosphate ceramics .

Key Differences :

Sodium Diphosphate Decahydrate (Na₄P₂O₇·10H₂O)

- Molecular formula : Na₄P₂O₇·10H₂O .

- Applications : Used as a buffering agent, emulsifier (E450), and detergent additive .

Key Differences :

- Sodium diphosphate is a pyrophosphate (P₂O₇⁴⁻), enabling chelation of metal ions, whereas trimagnesium diphosphate hydrate is an orthophosphate with higher structural rigidity .

- Magnesium-based phosphates exhibit lower solubility in water, making them suitable for slow-release formulations .

Research Findings and Stability Considerations

- Thermal Behavior : Trimagnesium diphosphate hydrate retains crystallinity up to 400°C, after which it transforms into magnesium pyrophosphate (Mg₂P₂O₇) . In contrast, dicalcium phosphate dihydrate loses water at ~100°C, forming anhydrous CaHPO₄ .

- Biological Compatibility : Magnesium phosphates show superior osteoconductivity compared to calcium phosphates, as demonstrated in bone cement studies .

- Pathological Interactions : Trimagnesium orthophosphate (Mg₃(PO₄)₂) forms in renal calculi as a transformation product of struvite (MgNH₄PO₄·6H₂O), highlighting its stability in physiological conditions .

Q & A

Q. What are the optimal reaction conditions for synthesizing trimagnesium diphosphate hydrate with controlled hydration states?

- Methodological Answer : Synthesis involves reacting stoichiometric magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂) with phosphoric acid (H₃PO₄). For the octahydrate (x=8), combine monomagnesium phosphate tetrahydrate with Mg(OH)₂ under controlled pH (~5) . The pentahydrate (x=5) requires slow addition of MgO to thermal H₃PO₄, followed by purification via arsenic/heavy metal removal agents and crystallization above 360°C . For anhydrous forms (x=0), heat hydrates to 400°C .

Q. Which analytical techniques are recommended for characterizing structural and compositional properties?

- Methodological Answer :

- X-ray diffraction (XRD) : Resolve crystallographic data and compare with isostructural analogs like cobalt(II) phosphate .

- Thermogravimetric analysis (TGA) : Determine hydration states by mass loss during heating .

- Acidimetric titration : Assess purity by quantifying phosphate content .

- NMR spectroscopy : Monitor reaction intermediates (e.g., organomagnesium derivatives) and confirm cyclization products .

Q. How can stability be maintained during storage and experimental use?

- Methodological Answer : Store under anhydrous conditions (desiccators) to prevent hygroscopic absorption. Avoid temperatures exceeding 340°C, as decomposition occurs . For aqueous solutions, use phosphate buffers (pH 7.4) prepared with disodium hydrogen phosphate and sodium dihydrogen phosphate to mimic physiological conditions .

Advanced Research Questions

Q. How do hydration states influence catalytic or biochemical reactivity?

- Methodological Answer : Hydration alters coordination geometry (e.g., octahedral vs. pentacoordinated Mg²⁺), impacting reactivity. Compare catalytic performance in hydrogenation reactions using DFT calculations to model Mg–H insertion barriers (e.g., ΔH = -14.1 kcal/mol for terminal alkenes) . For bioavailability studies, conduct dissolution tests in simulated gastric fluid (pH 1.5–3.5) and track Mg²⁺/PO₄³⁻ release via ICP-MS .

Q. How can contradictions in crystallographic data between hydration states be resolved?

- Methodological Answer : Perform high-resolution XRD on single crystals and cross-reference with mineralogical databases (e.g., boronite for octahydrate). Computational refinement using programs like Mercury can reconcile discrepancies by accounting for variable water occupancy .

Q. What strategies exist for developing novel analytical methods to detect trace impurities?

- Methodological Answer :

- HPLC with UV/Vis detection : Separate and quantify organic impurities (e.g., residual phosphoric acid) using phosphate-buffered mobile phases .

- Inductively coupled plasma optical emission spectroscopy (ICP-OES) : Detect heavy metals (e.g., As, Pb) post-purification .

- In situ NMR : Monitor real-time reaction dynamics, such as intramolecular cyclization of magnesium-alkene adducts .

Experimental Design & Data Analysis

Q. How to design experiments investigating Mg³⁺ coordination in phosphate matrices?

- Methodological Answer : Use extended X-ray absorption fine structure (EXAFS) spectroscopy to probe Mg–O bond lengths and coordination numbers. Pair with DFT-optimized structures to validate experimental data . For kinetic studies, employ stopped-flow techniques to track rapid Mg²⁺/PO₄³⁻ association/dissociation events.

Q. What computational approaches explain reaction mechanisms involving Mg₃(PO₄)₂·xH₂O?

- Methodological Answer : Density functional theory (DFT) models reaction pathways, such as Mg–H/C=C insertion in terminal alkenes (barrier: 15.1–18.9 kcal/mol) . Molecular dynamics simulations can predict hydration shell dynamics and ion diffusion in aqueous solutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.